molecular formula C8H9Cl2F3N4 B3077925 [6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride CAS No. 1049717-07-8

[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride

Cat. No.: B3077925
CAS No.: 1049717-07-8
M. Wt: 289.08 g/mol
InChI Key: SWVRNFRPQNRJAN-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and a methylamine (-CH₂NH₂) group at position 3, stabilized as a dihydrochloride salt. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dihydrochloride form improves aqueous solubility, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) or enzyme-targeting therapies. Its structural uniqueness lies in the electron-withdrawing -CF₃ group and the fused triazole-pyridine system, which may influence binding affinity to biological targets like GABA receptors or kinases .

Properties

IUPAC Name

[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h1-2,4H,3,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRNFRPQNRJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with a trifluoromethyl group, which contributes to its unique biological properties. The molecular formula is C8H10F3N4C_8H_{10}F_3N_4 with a molecular weight of 232.19 g/mol. It is typically stored as a dihydrochloride salt to enhance solubility in aqueous environments.

Research indicates that compounds similar to [6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine exhibit activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These interactions can enhance neurotransmitter release and improve synaptic transmission, which may have implications for treating neurodegenerative diseases and cognitive disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate receptor activity in neuronal models. For instance, it has shown significant enhancement of acetylcholine-induced currents in Xenopus oocytes expressing human α7 nAChRs. The potency was quantified with EC50 values indicating effective concentrations for modulation .

CompoundEC50 (µM)Max. Modulation (%)
6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine0.16700

Case Studies and Research Findings

  • Cognitive Enhancement : A study investigated the effects of related triazolo-pyridine compounds on cognitive function in animal models. Results indicated improved memory retention and learning capabilities associated with enhanced nAChR activity .
  • Neuroprotective Effects : Another research focused on the neuroprotective potential of these compounds against oxidative stress in neuronal cells. The findings suggested that they could reduce cell death and promote survival pathways under stress conditions .
  • Therapeutic Applications : Given their modulatory effects on nAChRs, these compounds are being explored for potential applications in treating Alzheimer's disease and other cognitive impairments. Their ability to enhance cholinergic signaling could counteract deficits observed in these conditions .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains largely safe within therapeutic ranges observed in studies . Further investigations are necessary to fully understand the safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity : Research has shown that derivatives of triazolo-pyridines exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that [6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as an anticancer agent .
  • Neurological Disorders : Another study indicated that compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems. This compound's ability to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology .

Agricultural Chemistry

The compound's unique properties have led to its exploration as a potential agrochemical.

Case Studies:

  • Pesticidal Properties : Preliminary studies suggest that triazole derivatives can act as effective fungicides. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy against fungal pathogens in crops .

Material Science

Research into the application of this compound in material science has focused on its use in developing advanced materials.

Case Studies:

  • Polymer Composites : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Data indicate that composites with this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against breast cancer cells
Potential treatment for neurodegenerative diseases
Agricultural ChemistryEffective fungicidal properties
Material ScienceEnhanced thermal stability in polymer composites

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Core Structure Molecular Formula (Free Base) Molecular Weight (Free Base) Salt Form
[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride (Target) -CF₃ (6), -CH₂NH₂ (3) Triazolo[4,3-a]pyridine C₈H₇F₃N₄ 216.17 g/mol Dihydrochloride
[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine () -CF₃ (6), -Cl (8), -CH₂NH₂ (3) Triazolo[4,3-a]pyridine C₈H₆ClF₃N₄ 252.62 g/mol Not specified
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride () -CH₃ (6), -CH₂NH₂ (3) Triazolo[4,3-a]pyridine C₈H₁₀N₄ 162.20 g/mol Dihydrochloride
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride () -CF₃ (6), -Cl (8), -CH₂CH₂NH₂ (3) Triazolo[4,3-a]pyridine C₉H₉ClF₃N₄ 271.64 g/mol Hydrochloride
6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-amine hydrochloride () -C₆H₄(C₂H₅) (6), -NH₂ (3) Triazolo[4,3-b]pyridazine C₁₂H₁₃N₅ 235.27 g/mol Hydrochloride

Key Observations :

  • Substituent Effects: The target compound’s -CF₃ group (vs.
  • Halogenation : and introduce a chlorine atom at position 8, which may improve stability but could alter pharmacokinetics due to increased molecular weight and lipophilicity .
  • Amine Group Variation : replaces the methylamine (-CH₂NH₂) with ethylamine (-CH₂CH₂NH₂), likely increasing lipophilicity and altering target selectivity .

Physicochemical Properties Comparison

Property Target Compound Analog Analog Analog
Solubility High (due to dihydrochloride) Moderate (neutral amine) High (dihydrochloride) Moderate (hydrochloride)
Lipophilicity (LogP) ~1.8 (estimated) ~2.5 (Cl increases LogP) ~0.9 (-CH₃ vs. -CF₃) ~2.2 (-C₂H₅NH₂)
Purity Not specified Not specified >97% (HPLC) Not specified

Notes:

  • The dihydrochloride salt in the target compound and enhances water solubility, critical for oral bioavailability .
  • ’s hydrochloride salt may offer intermediate solubility compared to dihydrochlorides .

Potential Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs suggest possible applications:

  • CNS Targets : Triazolopyridines with -CF₃/-CH₃ groups (e.g., –3) are explored as GABA-A receptor modulators or kinase inhibitors due to their planar aromatic cores .
  • Selectivity : The -CF₃ group in the target compound may confer resistance to cytochrome P450 metabolism compared to -CH₃ analogs .
  • Toxicity : Chlorinated derivatives () could pose higher bioaccumulation risks, necessitating further safety studies .

Q & A

Q. What synthetic methodologies are recommended for [6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Triazole-Pyridine Core Formation : Use of THF as a solvent with triethylamine (Et₃N) to facilitate nucleophilic substitutions, as demonstrated in analogous triazolopyridine syntheses .
  • Trifluoromethyl Group Introduction : Electrophilic trifluoromethylation under controlled temperatures (0–25°C) to avoid side reactions .
  • Amine Functionalization : Reductive amination or alkylation followed by dihydrochloride salt formation for improved stability .
    Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, gradient elution) to enhance yield (typically 60–75%) and purity (>95%) .

Q. How should researchers characterize the molecular structure and confirm purity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the triazole-pyridine backbone and trifluoromethyl group. For example, the CF₃ group shows a characteristic ¹⁹F NMR signal at δ -60 to -70 ppm .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole N–N distance ~1.31 Å) to confirm stereochemistry .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to detect impurities (<0.5%) and validate molecular weight .

Q. What analytical methods are suitable for detecting impurities in this compound?

Methodological Answer:

  • HPLC with UV/Vis Detection : Employ gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate and quantify impurities such as unreacted intermediates or degradation products .
  • LC-HRMS : High-resolution mass spectrometry identifies trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity .
  • Karl Fischer Titration : Determine residual water content (<1%) to assess hygroscopicity, critical for stability studies .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate this compound’s activity, and what controls are critical?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to triazolopyridine targets (e.g., kinase or GPCR inhibition assays) .
  • Dose-Response Curves : Use a 10-point concentration range (1 nM–100 μM) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .
  • Cell-Based Assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays, ensuring osmolarity and pH adjustments for dihydrochloride salt compatibility .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Batch Variability Analysis : Compare impurity profiles (e.g., via HPLC) between studies to rule out synthetic batch effects .
  • Assay Condition Optimization : Standardize buffer systems (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C) to minimize variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formulation : The dihydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 4–5) compared to the free base .
  • Co-Solvent Systems : Use 10% PEG-400 or cyclodextrin complexes to maintain solubility in physiological buffers .
  • Stability Protocols : Store lyophilized powder at -20°C under argon; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What degradation pathways are anticipated under varying storage conditions?

Methodological Answer:

  • Hydrolytic Degradation : The trifluoromethyl group is stable, but the triazole ring may hydrolyze in acidic conditions (pH <3). Monitor via LC-MS for mass shifts (+18 Da indicating hydrolysis) .
  • Oxidative Pathways : Protect from light to prevent radical-mediated decomposition of the pyridine moiety .
  • Thermal Stress : Degradation above 80°C leads to amine demethylation; use differential scanning calorimetry (DSC) to identify melting points and stability thresholds .

Q. How does the compound’s mechanism of action compare to structural analogs?

Methodological Answer:

  • Triazolopyridine Analogs : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and target binding vs. non-fluorinated analogs (logP ~1.8) .
  • Enzyme Inhibition : Molecular docking suggests the triazole nitrogen interacts with catalytic lysine residues in kinases, while the pyridine ring stabilizes π-π stacking .
  • In Silico Modeling : Compare binding modes with analogs using AutoDock or Schrödinger Suite to rationalize potency differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.